7-Bromo Epinastine
Description
Contextualization of Epinastine (B1215162) Analogues and Related Azepine Derivatives in Medicinal Chemistry
Epinastine belongs to the broader class of dibenzo[b,e]azepine derivatives, which are seven-membered heterocyclic compounds containing a nitrogen atom. ontosight.ainih.gov Azepine-based structures are considered important motifs in drug discovery due to their wide range of biological and medicinal properties. bohrium.comrsc.org They are found in numerous pharmacologically active compounds, and their derivatives have been explored for various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.aibohrium.com
The synthesis of diverse azepine analogues is a key focus in medicinal chemistry. tandfonline.com Researchers modify the core azepine skeleton to study how these structural changes affect the compound's interaction with biological targets. This exploration of structure-activity relationships (SAR) is crucial for optimizing the efficacy and selectivity of potential drugs. acs.org The development of novel synthetic methods to create densely functionalized azepines continues to be an active area of research, aiming to provide easier access to these valuable chemical scaffolds for further investigation. bohrium.comrsc.org
Rationale for Academic Investigation of 7-Bromo Epinastine
The scientific interest in this compound stems from two primary areas: its identity as a known impurity in the production of Epinastine and its potential as a distinct bioactive molecule for research.
During the chemical synthesis of active pharmaceutical ingredients (APIs) like Epinastine, the formation of impurities is a common occurrence. These process-related impurities can arise from unreacted intermediates or side reactions. veeprho.com this compound, also known as Epinastine Impurity B in certain pharmacopeial standards, is a recognized impurity that can be formed during the synthesis of Epinastine hydrochloride. patsnap.comgoogle.com
The presence of impurities, even in trace amounts, must be carefully monitored and controlled to ensure the quality, safety, and efficacy of the final drug product. veeprho.com Therefore, the synthesis and characterization of impurity standards like this compound are critical for analytical purposes. axios-research.com These standards are used as controls in analytical methods, such as high-performance liquid chromatography (HPLC), to detect and quantify the presence of the impurity in batches of the API. veeprho.compatsnap.com A patent for a synthetic method of Epinastine hydrochloride impurity B highlights its utility as a control substance for quality control of Epinastine hydrochloride and its related preparations. patsnap.com
Table 1: Known Impurities in Epinastine Synthesis
| Impurity Name | Common Designation | Chemical Formula |
| 3-amino-9H-dibenzo[c,f]imidazo[1,5-a]azepine | Impurity A | C₁₆H₁₃N₃ |
| 3-amino-7-bromo-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine | Impurity B | C₁₆H₁₄BrN₃ |
| 3-amino-7-chloro-9,13-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepine | Impurity C | C₁₆H₁₄ClN₃ |
This table is based on information from public patents and chemical supplier data. google.comaxios-research.comgoogle.com
Beyond its role as an impurity, this compound holds potential as a novel compound for preclinical research. The introduction of halogen atoms into a drug molecule is a well-known strategy in medicinal chemistry to modulate its properties. nih.gov Halogenation can influence a compound's metabolic stability, lipophilicity, and ability to bind to target proteins, potentially enhancing its biological activity. nih.govdiva-portal.org
The bromine substituent on the Epinastine scaffold could alter its pharmacological profile compared to the parent compound. Epinastine itself interacts with multiple receptors, including histamine (B1213489) H1 and H2 receptors, as well as alpha-1, alpha-2, and 5-HT2 receptors. drugbank.com Investigating how the bromo- C7-substitution affects binding affinity and activity at these or other targets is a valid line of scientific inquiry. While extensive preclinical data on this compound is not widely published, its availability as a research chemical allows for such exploratory studies to determine if it possesses unique biological activities that could be of therapeutic interest. theclinivex.com
Structure
3D Structure
Properties
IUPAC Name |
16-bromo-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15/h1-6,8,15H,7,9H2,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFMNGNBQOQKRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217052-16-8 | |
| Record name | 7-Bromo epinastine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217052168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-BROMO EPINASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UEF411R2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 7 Bromo Epinastine
Pathways for Direct Synthesis of 7-Bromo Epinastine (B1215162)
Direct synthesis of 7-Bromo Epinastine involves the introduction of a bromine atom onto the Epinastine core structure, primarily through electrophilic aromatic substitution.
The dibenzo[b,e]azepine core of Epinastine is susceptible to electrophilic aromatic substitution. The position of bromination is directed by the existing substituents on the aromatic rings. The synthesis of halo-derivatives of dibenzazepine (B1670418) cores can be achieved using reagents like N-bromosuccinimide (NBS).
The regioselectivity of the bromination of aromatic compounds is a well-studied area. For activated aromatic systems, the reaction is highly selective. cleanchemlab.com In the case of dibenzo[b,e]azepine, the electronic properties of the fused benzene (B151609) rings will dictate the position of electrophilic attack. Computational models can be used to predict the regioselectivity of electrophilic aromatic substitutions by calculating proton affinities for different positions on the aromatic ring. nih.gov For many aromatic compounds, bromination using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) can achieve regioselective bromination, often at the para position, under mild conditions. organic-chemistry.org
The mechanism of electrophilic aromatic substitution involves the attack of the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate (a Wheland intermediate or arenium ion). nih.govslideshare.net The stability of this intermediate determines the preferred position of substitution. Electron-donating groups activate the ring towards substitution, while electron-withdrawing groups deactivate it. libretexts.org
A study on the regioselective bromination of dibenzo[hi,st]ovalene, a nanographene, demonstrated that treatment with N-bromosuccinimide (NBS) under mild conditions resulted in dibromination at specific peripheral positions. researchgate.net While the core structure is different, this highlights the utility of NBS for regioselective bromination of complex polycyclic aromatic systems.
The optimization of reaction conditions is crucial for maximizing the yield of the desired product in any chemical synthesis. This involves adjusting parameters such as solvent, temperature, reaction time, and the choice of reagents and catalysts. For instance, in the synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, changing the base from sodium hydride to potassium hydroxide (B78521) dramatically improved the reaction efficiency and yield. researchgate.net Similarly, increasing the reaction temperature can also lead to improved product yields. researchgate.net
In the context of bromination, the choice of the brominating agent and reaction conditions can significantly impact the yield and selectivity. While traditional methods might use liquid bromine, which can lead to side reactions and environmental concerns, modern methods employ reagents like TBBDA and PBBS that can provide high yields under milder conditions. cleanchemlab.comorganic-chemistry.org
The following table outlines potential reaction parameters that could be optimized for the synthesis of this compound.
| Parameter | Options | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS), Br2, TBBDA, PBBS | Different reagents offer varying reactivity and selectivity. cleanchemlab.comorganic-chemistry.org |
| Solvent | Dichloromethane, Acetic Acid, Tetrahydrofuran | Solvent polarity and coordinating ability can influence reaction rates and pathways. organic-chemistry.orgcdnsciencepub.com |
| Catalyst | Lewis Acids (e.g., FeCl3, AlCl3) | Can enhance the electrophilicity of the brominating agent. libretexts.orgtotal-synthesis.com |
| Temperature | Room Temperature, Elevated Temperatures | Reaction rates are temperature-dependent; optimization is needed to balance rate and selectivity. researchgate.net |
| Base (if applicable) | Triethylamine, Potassium Carbonate | Can be used to scavenge acidic byproducts. google.com |
Directed Bromination Strategies and Regioselectivity
Formation as an Impurity During Epinastine Synthesis
This compound is recognized as a process-related impurity in the synthesis of Epinastine, designated as Epinastine EP Impurity B. cleanchemlab.comsynzeal.com Its formation is a consequence of side reactions occurring during the manufacturing process.
The synthesis of Epinastine typically involves several steps, with the final key step often being a cyclization reaction using cyanogen (B1215507) bromide (BrCN). google.compatsnap.com A common synthetic route starts from 6-chloromethyl-6,11-dihydro-dibenzo[b,e]azepine, which is converted to 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine. google.compatsnap.com This intermediate, also known as Epinastine Related Compound A cleanchemlab.comsynzeal.com, then undergoes cyclization with cyanogen bromide to form the imidazole (B134444) ring of Epinastine. google.com
It is during this cyclization step with cyanogen bromide that the unwanted bromination of the aromatic ring can occur, leading to the formation of this compound. The presence of bromine in the reaction mixture, originating from the cyanogen bromide reagent, provides the source for the electrophilic aromatic substitution.
A study on the degradation of Epinastine under alkaline conditions at high temperature showed the opening of the imidazole ring to form an amide group. mdpi.com This indicates the reactivity of the Epinastine core under certain conditions, which could also play a role in impurity formation during synthesis.
The incorporation of bromine onto the Epinastine backbone is believed to occur via an electrophilic aromatic substitution mechanism. Cyanogen bromide (BrCN) itself can act as a source of an electrophilic bromine species, or it may contain traces of bromine (Br2) from its synthesis. wikipedia.org The synthesis of cyanogen bromide involves the oxidation of sodium cyanide with bromine. wikipedia.org
The reaction of tertiary amines with cyanogen bromide is known as the von Braun reaction, which typically leads to the formation of a cyanamide (B42294) and an alkyl bromide. researchgate.net However, cyanogen bromide can also participate in bromination reactions. It has been used for the bromination and cyanation of imidazoles and for the α-bromination of β-aminoenones. researchgate.netorientjchem.org
The likely mechanism for the formation of this compound as an impurity involves the electrophilic attack of a bromine species (Br+ or a polarized bromine source) on the electron-rich dibenzo[b,e]azepine ring system of an intermediate or Epinastine itself. The presence of the amino group in the intermediate, 6-aminomethyl-6,11-dihydro-5H-dibenzo[b,e]azepine, would activate the aromatic rings towards electrophilic substitution. The reaction with cyanogen bromide for the cyclization provides the necessary bromine source for this side reaction to occur.
Identification of Key Intermediates and Reaction Steps Contributing to Bromination
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally friendly, safe, and efficient. researchgate.netect-journal.kzsemanticscholar.org For the synthesis of this compound, several green chemistry strategies could be considered.
One key aspect is the choice of the brominating agent. Traditional methods often use elemental bromine, which is hazardous and has low atom economy. cleanchemlab.com Greener alternatives include the use of N-bromosuccinimide (NBS) or the in-situ generation of the brominating agent. For example, the generation of "Br+" from ammonium (B1175870) bromide and hydrogen peroxide in acetic acid provides a greener route for the halogenation of electron-rich heterocyclic rings. cdnsciencepub.com This method avoids the use of toxic solvents and results in high yields and selectivity. cdnsciencepub.com
Another approach is the use of recyclable reagents. The sulfonamide byproducts from bromination reactions using TBBDA and PBBS can be recovered and reused, improving the sustainability of the process. organic-chemistry.org
Furthermore, the development of catalytic methods for bromination is a key area of green chemistry research. Amino-thiocarbamate catalyzed bromination protocols have been developed and are considered green and efficient. nus.edu.sg
The use of safer solvents is also a cornerstone of green chemistry. Replacing hazardous solvents with more environmentally benign alternatives, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact of a synthesis.
The following table summarizes potential green chemistry approaches for the synthesis of this compound.
| Green Chemistry Principle | Application to this compound Synthesis |
| Use of Safer Reagents | Replacing elemental bromine with NBS or in-situ generated "Br+". cleanchemlab.comcdnsciencepub.com |
| Atom Economy | Utilizing catalytic methods to minimize waste. nus.edu.sg |
| Use of Renewable Feedstocks | Not directly applicable from the provided information. |
| Reduce Derivatives | Designing a more direct synthesis route to avoid protection/deprotection steps. |
| Catalysis | Employing catalysts like amino-thiocarbamates for bromination. nus.edu.sg |
| Design for Degradation | Not directly applicable to the synthesis itself. |
| Real-time Analysis for Pollution Prevention | Implementing in-process controls to monitor impurity formation. |
| Inherently Safer Chemistry for Accident Prevention | Avoiding hazardous reagents like elemental bromine and using milder reaction conditions. cleanchemlab.com |
Development of Environmentally Benign Synthetic Routes
Traditional bromination methods often involve the use of elemental bromine, which is corrosive and poses handling and environmental challenges. Consequently, research has shifted towards developing greener synthetic alternatives for the bromination of aromatic compounds, including those structurally related to Epinastine. These modern approaches prioritize the use of safer reagents and more efficient reaction conditions to minimize waste and environmental impact.
One promising environmentally friendly approach involves the use of bromide-bromate salts. These reagents can generate the reactive brominating species in situ, and the primary byproduct is aqueous sodium chloride, which is significantly less harmful than the byproducts of many traditional methods. cambridgescholars.com Another green alternative is the use of solid, stable brominating agents like quaternary ammonium tribromides (QATBs). acgpubs.org These reagents, such as tetrabutylammonium (B224687) tribromide (TBATB), are solid, easier to handle than liquid bromine, and can be employed in solvent-free reaction conditions, further enhancing the green credentials of the synthesis. acgpubs.org Microwave-assisted organic synthesis, often coupled with the use of greener reagents like cetyltrimethylammonium tribromide (CTMATB), has also been explored for the synthesis of bromo-organic compounds, offering high yields and significantly reduced reaction times. nih.gov
While specific studies detailing the application of these green methods for the synthesis of this compound are not extensively documented, the principles are broadly applicable. For instance, a patented method for synthesizing Epinastine hydrochloride highlights the avoidance of highly toxic reagents like cyanogen bromide as a step towards a safer and more environmentally friendly process. google.com This indicates a trend within the pharmaceutical industry to adopt greener synthetic strategies for this class of compounds.
Table 1: Comparison of Brominating Agents
Catalyst Systems for Selective Bromination
Achieving regioselectivity is a critical aspect of the synthesis of this compound, as the dibenz[b,e]azepine core of Epinastine has multiple positions susceptible to electrophilic attack. The goal is to direct the bromine atom specifically to the 7-position of the aromatic ring.
The direct bromination of Epinastine or its precursors is an electrophilic aromatic substitution reaction. cambridgescholars.com The selectivity of this reaction is influenced by the directing effects of the substituents already present on the dibenzo[b,e]azepine ring system. The use of catalysts can significantly enhance this selectivity.
For related heterocyclic systems, various catalysts have been employed to achieve regioselective halogenation. Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are common catalysts in Friedel-Crafts type reactions, which include halogenations. semanticscholar.org For the synthesis of oxcarbazepine, a related dibenzo[b,f]azepine, AlCl₃ and AlCl₃/CH₃NO₂ have been used as catalysts for cyclization, a key step that can be influenced by the presence and position of halogen substituents. semanticscholar.org
The choice of the brominating agent itself can also influence selectivity. N-Bromosuccinimide (NBS) is a well-known reagent for selective bromination, particularly at allylic and benzylic positions, but it can also be used for aromatic bromination, sometimes with enhanced regioselectivity compared to elemental bromine. mpg.de The regioselective bromination of dibenzo[hi,st]ovalene, a complex polycyclic aromatic hydrocarbon, was successfully achieved using NBS under mild conditions. mpg.de
While specific catalyst systems for the selective bromination of Epinastine to its 7-bromo derivative are not extensively detailed in publicly available literature, the principles of electrophilic aromatic substitution on dibenzo[b,e]azepine systems suggest that a careful choice of Lewis acid catalyst and brominating agent would be key to achieving high regioselectivity. The development of solid acid catalysts is also a promising area for green and selective halogenations. researchgate.net
Table 2: Potential Catalysts for Selective Bromination
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methodologies
Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. For 7-Bromo Epinastine (B1215162), various chromatographic techniques are utilized to assess its purity, quantify its presence, and evaluate its enantiomeric composition.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of 7-Bromo Epinastine. Reversed-phase HPLC (RP-HPLC) is a common mode employed for this purpose, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for the analysis of this compound would involve a C18 column as the stationary phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or a dilute acid solution, to control the pH and improve peak shape. jocpr.comjocpr.com Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where this compound exhibits strong absorbance, for instance, around 262 nm. jocpr.com
The purity of a this compound sample is determined by integrating the peak area of the main component and any impurities present in the chromatogram. Quantification is achieved by comparing the peak area of this compound in a sample to that of a certified reference standard of known concentration. Method validation according to ICH guidelines is crucial and includes parameters such as linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). iajpr.com For instance, a validated HPLC method for a related compound demonstrated linearity over a concentration range of 2-100 µg/mL with a high correlation coefficient (r=0.999). iajpr.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) iajpr.com |
| Mobile Phase | Acetonitrile: 0.1 M Ammonium Acetate Buffer (e.g., 40:60 v/v) jocpr.com |
| Flow Rate | 1.0 mL/min jocpr.com |
| Detection | UV at 262 nm jocpr.com |
| Internal Standard | Methyl paraben jocpr.com |
For the detection of trace levels of this compound and for its definitive structural elucidation, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) is the technique of choice. UPLC utilizes columns with smaller particle sizes (typically <2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. unizar.es
When coupled with a tandem mass spectrometer (MS/MS), UPLC provides not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific for the analyte. This is particularly useful for analyzing this compound in complex matrices or when it is present as a trace impurity. The parent ion corresponding to the molecular weight of this compound is selected in the first mass analyzer, fragmented, and the resulting daughter ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode offers exceptional selectivity and sensitivity.
UPLC-MS/MS is also a powerful tool for structural elucidation, as the fragmentation pattern of a molecule is unique and provides insights into its chemical structure. nih.gov In the case of this compound, the fragmentation pattern would be expected to show losses of specific fragments related to its tricyclic azepine and imidazole (B134444) moieties, as well as the characteristic isotopic pattern of bromine.
Table 2: Comparison of HPLC and UPLC-MS/MS for Epinastine Analysis (Applicable to this compound)
| Feature | HPLC-UV | UPLC-MS/MS |
| Linearity Range | 1–100 ng/mL nih.gov | 0.02–100 ng/mL nih.gov |
| Sensitivity | Lower | Higher |
| Specificity | Moderate | High |
| Structural Information | Limited (Retention Time) | High (Mass and Fragmentation) |
This compound is a racemic compound, meaning it exists as a mixture of two enantiomers which are non-superimposable mirror images of each other. nih.govncats.io Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to be able to separate and quantify them. Chiral chromatography is the primary method for evaluating the enantiomeric purity of chiral drugs. nih.gov
This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers of this compound, leading to different retention times and their subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the chiral separation of a broad range of pharmaceutical compounds. nih.gov The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving optimal separation.
The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to find the conditions that provide the best resolution between the two enantiomers. Once a suitable method is established, it can be used to determine the enantiomeric ratio and to quantify any enantiomeric impurity in a sample of this compound.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Trace Analysis and Structural Elucidation
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric methods are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the molecular structure, connectivity of atoms, and molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for the structural elucidation of organic molecules. researchgate.net Both ¹H NMR and ¹³C NMR are used to confirm the structure of this compound.
In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals provide information about the number and types of protons and their neighboring atoms. For this compound, the aromatic protons on the dibenzo[c,f]azepine ring system would appear in the downfield region, and their splitting patterns would be indicative of the substitution pattern, including the position of the bromine atom at the 7-position. The protons on the azepine and imidazole rings would have characteristic chemical shifts.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is dependent on its chemical environment. The carbon atom attached to the bromine atom would exhibit a characteristic chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the assigned structure. The use of NMR is critical in verifying the substitution of the bromine at the 7-position.
Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the elemental composition of this compound. lgcstandards.com The molecular formula of this compound is C₁₆H₁₄BrN₃, which corresponds to a molecular weight of approximately 328.21 g/mol . nih.govbiosynth.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.
The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.
As mentioned in the UPLC-MS/MS section, the fragmentation pattern obtained from mass spectrometry provides valuable structural information. The fragmentation of the this compound molecular ion would likely involve cleavage of the imidazole and azepine rings, providing further evidence for the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Spectroscopic techniques are indispensable tools for elucidating the structural features of molecules like this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide critical information regarding the functional groups and chromophoric systems present in the compound.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. For this compound, the IR spectrum is expected to exhibit characteristic peaks that confirm its structural integrity. Although a specific experimental spectrum for this compound is not publicly available, based on its structure, which includes aromatic rings, amines, and a carbon-bromine bond, the following characteristic absorption bands can be predicted:
N-H Stretching: The amine functional group would likely show stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretches are expected to appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.
C=N and C=C Stretching: The imidazoline (B1206853) ring and the aromatic rings will have C=N and C=C stretching vibrations in the 1450-1650 cm⁻¹ region.
C-N Stretching: The stretching vibrations for the C-N bonds are anticipated in the 1000-1350 cm⁻¹ range.
C-Br Stretching: A key feature would be the C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹.
The analysis of these bands provides a molecular fingerprint, confirming the presence of the key functional groups in this compound. acs.org
Ultraviolet-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems. The UV spectrum of this compound is expected to show absorption maxima (λmax) characteristic of its dibenzo[c,f]imidazo[1,5-a]azepine ring system. The presence of the bromine atom, an auxochrome, on the aromatic ring can influence the position and intensity of these absorption bands.
While specific UV-Vis data for this compound is not readily found in the literature, studies on the parent compound, Epinastine hydrochloride, show a UV detection wavelength of 220 nm in HPLC analysis, which suggests significant absorption in the UV region. banglajol.infoisca.me For this compound, the λmax would be determined by recording its UV spectrum in a suitable solvent, such as methanol or acetonitrile. The electronic transitions responsible for the UV absorption are primarily π → π* transitions within the aromatic system. The precise λmax is a critical parameter for developing quantitative analytical methods, such as HPLC-UV. physchemres.orgacs.org
| Spectroscopic Technique | Expected Observations for this compound | Information Gained |
|---|---|---|
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, aromatic C-H, aliphatic C-H, C=N, C=C, C-N, and C-Br bonds. | Identification of functional groups and confirmation of molecular structure. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption maxima (λmax) in the UV region due to π → π* transitions in the conjugated aromatic system. | Analysis of chromophores and determination of optimal wavelength for quantitative analysis. |
Method Validation in Research Contexts
Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. scirp.org For the quantification of an impurity like this compound, validation ensures the reliability, accuracy, and precision of the results. The following subsections detail the key validation parameters.
These four parameters are the cornerstones of analytical method validation, establishing the performance and reliability of the method.
Linearity: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. banglajol.info For this compound, this would involve preparing a series of standard solutions at different concentrations and analyzing them using a technique like High-Performance Liquid Chromatography (HPLC). The peak area responses are then plotted against the corresponding concentrations, and a linear regression analysis is performed. A high correlation coefficient (r² > 0.99) is typically required to establish linearity. While a specific linearity range for this compound is not documented, studies on Epinastine and its impurities have established linear ranges from 2-200 µg/mL. banglajol.info A similar range would likely be targeted for this compound analysis.
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies. isca.me For this compound, this would involve spiking a blank matrix with a known amount of the compound at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The samples are then analyzed, and the percentage recovery is calculated. Acceptable recovery is typically within 98-102%. For Epinastine, recovery values have been reported to be in the range of 99.05-100.50%. banglajol.info
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision): Analysis of replicate samples on the same day, under the same conditions.
Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days, by different analysts, or with different equipment. For pharmaceutical impurities, the RSD for precision studies should typically be less than 2%.
Robustness: Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. pharmtech.com For an HPLC method for this compound, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. pharmaknowledgeforum.com The method is considered robust if the results remain consistent despite these minor changes, ensuring its reliability during routine use.
| Validation Parameter | Procedure for this compound Analysis | Typical Acceptance Criteria |
|---|---|---|
| Linearity | Analyze a series of standard solutions of varying concentrations. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Perform recovery studies by spiking a blank matrix with known amounts of the analyte. | 98-102% recovery |
| Precision | Analyze replicate samples on the same day (repeatability) and on different days (intermediate precision). | Relative Standard Deviation (RSD) < 2% |
| Robustness | Introduce small, deliberate changes to method parameters (e.g., pH, flow rate). | Consistency of results (e.g., system suitability parameters remain within limits) |
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters for methods designed to measure low levels of impurities.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy. It is often determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. For impurities, a low LOD is essential to ensure that even trace amounts can be identified.
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. It is commonly determined as the concentration that gives a signal-to-noise ratio of 10:1 or is calculated from the standard deviation of the response and the slope of the calibration curve. For the analysis of pharmaceutical impurities, the LOQ must be at or below the reporting threshold for that impurity.
While specific LOD and LOQ values for this compound are not published, studies on related compounds provide an indication of expected values. For example, a method for the determination of Epinastine had an LOD of 0.05 µg/mL and an LOQ of 0.18 µg/mL. isca.me For a bromo-substituted heterocyclic compound, LOD and LOQ were found to be 2.0 µg/mL and 50 µg/mL, respectively. oup.com The determination of these limits is a critical step in validating an analytical method for this compound.
| Parameter | Description | Typical Determination Method |
|---|---|---|
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio of 10:1 |
Based on a comprehensive review of available scientific literature, it is not possible to generate a detailed article focusing solely on the pharmacological and biological activity of the chemical compound “this compound.” The existing research data predominantly focuses on the parent compound, Epinastine. Information specific to the 7-bromo derivative concerning its receptor interaction, cellular mechanisms, and effects on specific cellular pathways is not sufficiently available in the public domain to meet the requirements of the requested article structure.
This compound is identified primarily as an impurity of Epinastine (Epinastine EP Impurity B) ncats.io. While its existence and synthesis are documented, its distinct pharmacological profile has not been detailed in the available literature.
Therefore, providing an article that is scientifically accurate and strictly adheres to the requested outline for this compound cannot be accomplished at this time. To do so would require extrapolating data from Epinastine, which would be scientifically inappropriate and speculative.
Pharmacological and Biological Activity Profiling in Vitro and Pre Clinical Studies
Exploratory Biological Potential
Preliminary investigations into the biological activities of 7-Bromo Epinastine (B1215162) have suggested potential beyond its structural relationship to antihistamines. The introduction of a bromine atom to the Epinastine scaffold can significantly alter its electronic, lipophilic, and steric properties, which in turn may influence its interaction with biological targets.
Initial assessments have indicated that 7-Bromo Epinastine possesses inhibitory properties against cancer cells, suggesting a potential for anticancer activity that warrants further, more detailed investigation. biosynth.com As a synthetic, heterocyclic compound, its cytotoxic potential is an area of active study. biosynth.com However, at present, specific, publicly available research detailing the particular cancer cell lines affected, and the corresponding dose-response data, such as IC50 values, remains limited. Comprehensive studies are required to quantify its potency and selectivity against various cancer cell types.
Table 1: Summary of In Vitro Anti-cancer Investigations of this compound
| Cell Line | Compound | Observed Effect | Data Availability |
| Not Specified | This compound | Inhibitory properties against cancer cells | No quantitative data (e.g., IC50) publicly available |
This table reflects the current state of publicly accessible data and will be updated as more research becomes available.
In the realm of cancer therapy, combination strategies are often employed to enhance efficacy and overcome resistance. There is preliminary evidence to suggest that this compound may act synergistically when combined with other bioactive compounds. biosynth.com Specifically, it has been reported to have synergistic effects when used with drugs such as nitrofurantoin (B1679001) or metronidazole (B1676534) in cellular models. biosynth.com The nature of this synergy, whether it is additive or potentiating, and the underlying molecular mechanisms, are yet to be fully elucidated. Further research is necessary to explore these combinations in various cancer cell models and to understand the pathways involved in these synergistic interactions.
Table 2: Reported Synergistic Effects of this compound in Cellular Models
| Combination Agent | Observed Synergistic Effect | Investigated Models | Data Availability |
| Nitrofurantoin | Reported synergistic effects | Not Specified | No quantitative data publicly available |
| Metronidazole | Reported synergistic effects | Not Specified | No quantitative data publicly available |
This table is based on initial reports and requires further experimental validation and data.
The capacity of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential and mechanism of action. For this compound, comprehensive data from in vitro enzyme inhibition assays are not yet widely available in the public domain. While its parent compound, Epinastine, is known to be a histamine (B1213489) H1 receptor antagonist nih.gov, the specific enzyme inhibition profile of this compound has not been detailed in published research. Future studies in this area would be critical to understanding its mechanism of action, including any potential off-target effects or novel therapeutic applications.
Structure Activity Relationship Sar and Structural Modifications
Impact of Bromine Substitution on Pharmacological Activity
The substitution of a hydrogen atom with bromine at the 7-position of the Epinastine (B1215162) core is a critical modification that modulates its biological effects. Halogenation is a common strategy in drug design used to enhance potency, selectivity, and metabolic stability.
Comparative Analysis with Epinastine and Other Halogenated Analogues
While direct, quantitative pharmacological comparisons between 7-Bromo Epinastine and its parent compound, Epinastine, are not extensively detailed in publicly available literature, the principles of medicinal chemistry allow for an informed analysis. The key difference stems from the properties of the halogen atom itself. Bromine possesses a larger atomic radius and greater lipophilicity compared to hydrogen and even chlorine, as seen in the analogue 7-Chloro Epinastine.
Increased lipophilicity can enhance the ability of a molecule to cross biological membranes, potentially leading to improved absorption and tissue distribution. However, it can also affect binding to the target receptor. For other classes of H1-receptor antagonists, the introduction of bromo or chloro groups on the aromatic rings has been shown to confer high potency, suggesting that halogens are optimal substituents for this biological target. tandfonline.comtandfonline.com In a computational study of different dibenzazepine (B1670418) derivatives, a bromine atom was observed to form weak halogen bond interactions with a glutamate (B1630785) residue in a protein's binding site, an interaction that would be absent in the non-halogenated parent compound.
Epinastine itself is known to have a multi-faceted mechanism, acting as a potent H1 receptor antagonist while also stabilizing mast cells. drugbank.comchemicalbook.innih.gov It also shows some affinity for H2, α1, α2, and 5-HT2 receptors. drugbank.comchemicalbook.in It is plausible that the electronic and steric changes introduced by the 7-bromo substitution would modulate the affinity and selectivity profile across these receptors, though specific binding data for this compound is required for confirmation.
Table 1: Physicochemical Comparison of Halogen Substituents
| Property | Hydrogen (H) | Chlorine (Cl) | Bromine (Br) |
|---|---|---|---|
| Atomic Radius (pm) | 53 | 102 | 114 |
| Van der Waals Radius (Å) | 1.20 | 1.75 | 1.85 |
| Electronegativity (Pauling Scale) | 2.20 | 3.16 | 2.96 |
| Lipophilicity (Hansch-Leo π constant) | 0.00 | +0.71 | +0.86 |
This table presents a comparative view of the fundamental physicochemical properties of hydrogen, chlorine, and bromine, which are crucial in understanding the structure-activity relationships of their respective Epinastine analogues.
Positional Effects of Bromine on Receptor Binding and Cellular Response
The specific placement of the bromine atom at the 7-position on the dibenzazepine ring is crucial. This position is located on one of the phenyl rings of the tricyclic system. The electronic nature of this ring and its interaction with the receptor are directly influenced by the substituent. The bromine atom is an electron-withdrawing group via induction but electron-donating through resonance. This dual effect alters the electron density distribution across the aromatic system, which can impact key interactions with amino acid residues in the receptor binding pocket, such as π-π stacking or cation-π interactions.
Design and Synthesis of Novel this compound Derivatives
The this compound molecule serves as a valuable scaffold for the development of new chemical entities with potentially improved pharmacological profiles.
Rational Design Principles for Analogues
Rational drug design for new analogues of this compound would be guided by several principles aimed at enhancing potency, selectivity, or pharmacokinetic properties. cardiff.ac.uknih.gov Key strategies include:
Bioisosteric Replacement: The bromine atom could be replaced with other groups of similar size or electronic character, such as a trifluoromethyl (-CF3) group, to probe the effect on activity.
Exploration of Substituent Effects: Small alkyl or alkoxy groups could be introduced at other positions of the aromatic rings to explore hydrophobic and steric interactions within the receptor.
Modification of the Imidazo-azepine Moiety: The core heterocyclic system could be altered, though this would represent a more significant departure from the Epinastine scaffold. The primary amino group is essential for the guanidine-like structure critical for H1 receptor interaction.
Molecular modeling and docking studies would be instrumental in this process, allowing for the visualization of binding modes and the prediction of binding affinities for newly designed analogues before their chemical synthesis. cardiff.ac.uk
Exploration of Structural Modifications for Enhanced Selectivity or Potency
Building upon the 7-bromo scaffold, further modifications could be explored to fine-tune the molecule's activity. For instance, creating derivatives with altered lipophilicity could modulate blood-brain barrier penetration. Epinastine is valued as a non-sedating antihistamine because it does not readily cross into the central nervous system. drugbank.comnih.gov Modifying the this compound structure while maintaining or enhancing this property would be a key objective.
The synthesis of such derivatives would likely follow established routes for creating complex heterocyclic systems. acs.org For example, the synthesis of various quinoxaline (B1680401) derivatives often involves building upon a core halogenated intermediate. nih.gov Similarly, a synthetic route could start with a bromo-substituted dibenzazepine precursor, which would then be elaborated through a series of steps, including cyclization and functional group manipulation, to yield the final target derivatives. google.com
Stereochemical Investigations and Enantiomeric Purity
Like many pharmaceuticals, Epinastine possesses a chiral center, and its biological activity is stereospecific. The compound is used clinically as a racemic mixture, a one-to-one mix of its two enantiomers. ncats.io
Research has shown that the antihistaminic activity of Epinastine resides primarily in the (S)-(+)-enantiomer. beilstein-journals.org This makes the stereochemistry of any derivative, including this compound, a critical consideration. This compound is also a racemic compound. ncats.io
An enantioselective synthesis for (S)-(+)-Epinastine has been developed, providing a pathway to obtain the more active form. beilstein-journals.orgbeilstein-journals.org The key step in this synthesis is the asymmetric transfer hydrogenation of a prochiral cyclic imine intermediate. beilstein-journals.orgresearchgate.net This reaction, catalyzed by a chiral ruthenium complex, sets the stereocenter with high enantiomeric excess. beilstein-journals.orguw.edu.pl The resulting chiral amine can then be converted into (S)-(+)-Epinastine. beilstein-journals.org
This established enantioselective methodology could, in principle, be adapted for the synthesis of the individual enantiomers of this compound. By starting with a bromo-substituted precursor, it may be possible to produce (S)-7-Bromo Epinastine and (R)-7-Bromo Epinastine. This would allow for a detailed investigation into their individual pharmacological activities and a more precise understanding of the structure-activity relationship at a three-dimensional level. The separation of enantiomers can also be achieved using chiral chromatography, a technique that has been successfully applied to resolve other chiral bromo-derivatives. google.com
Table 2: Compounds Mentioned in this Article
| Compound Name | Chemical Structure |
|---|---|
| This compound | 7-bromo-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine |
| Epinastine | 9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine |
| 7-Chloro Epinastine | 7-chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine |
| (S)-(+)-Epinastine | (S)-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine |
| (R)-(-)-Epinastine | (R)-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine |
| Cyanogen (B1215507) bromide | CBrN |
| Trifluoromethyl | -CF3 |
Impact of Stereochemistry on Biological Activity
This compound possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers. nih.gov The compound is typically supplied as a racemic mixture, which contains equal amounts of both enantiomers. nih.govncats.io
For the parent compound, epinastine, it is well-established that the biological activity resides primarily in one of the enantiomers. Specifically, the (S)-(+)-enantiomer is recognized as the more active form, responsible for the potent histamine (B1213489) H1 receptor antagonism. beilstein-journals.org This stereoselectivity is a common feature in pharmacologically active molecules, as the three-dimensional arrangement of atoms dictates the binding affinity and efficacy at the target receptor.
While specific studies on the individual enantiomers of this compound are not detailed in the provided results, the principle of stereospecificity is expected to hold true. The core chiral structure of the dibenzo[c,f]imidazo[1,5-a]azepine system is the primary determinant of stereoselective binding. Therefore, it is highly probable that the (S)-enantiomer of this compound is also significantly more active than its (R)-enantiomer, paralleling the findings for epinastine itself.
Table 1: Stereochemical Properties of this compound
| Property | Description | Reference |
| Stereochemistry | Racemic ((+/-)) | nih.gov |
| Chiral Centers | 1 | nih.gov |
| Optical Activity | (+/-) | nih.govncats.io |
| Active Enantiomer (Epinastine) | (S)-enantiomer is the more active form | beilstein-journals.org |
Asymmetric Synthesis Approaches for Chiral Analogues
Given the superior activity of a single enantiomer, the development of asymmetric synthesis methods to produce enantiomerically pure chiral analogues of epinastine is a key area of research. beilstein-journals.orgresearchgate.net These methods allow for the selective creation of the desired active form, avoiding the administration of the less active or potentially inactive other enantiomer.
A prominent strategy for the enantioselective synthesis of epinastine and its analogues involves the asymmetric reduction of a prochiral cyclic imine intermediate. beilstein-journals.orguw.edu.pl Asymmetric transfer hydrogenation (ATH) has proven to be an effective technique for this transformation. beilstein-journals.orgbeilstein-journals.org This method utilizes a chiral catalyst to introduce the stereocenter with high enantioselectivity.
The process typically employs chiral ruthenium complexes as catalysts. These complexes are often modified with optically pure ligands, such as monotosylated diamines like N-tosyl-(1S,2S)-1,2-diphenylethane-1,2-diamine (TsDPEN), which guide the hydrogenation to produce one enantiomer preferentially. uw.edu.plbeilstein-journals.org This synthetic approach is versatile and can be applied to prepare various analogues with different substitutions on the aryl rings, making it a suitable method for producing enantiomerically pure this compound. beilstein-journals.orguw.edu.pl The synthesis of (S)-(+)-epinastine has been achieved in nearly quantitative yield through the condensation of the appropriate chiral diamine with cyanogen bromide. beilstein-journals.org
Table 2: Key Aspects of Asymmetric Synthesis for Epinastine Analogues
| Synthesis Step | Description | Key Reagents/Catalysts | Reference |
| Key Strategy | Asymmetric reduction of a cyclic imine intermediate. | Chiral catalysts | beilstein-journals.orgresearchgate.net |
| Method | Asymmetric Transfer Hydrogenation (ATH). | Chiral Ruthenium (Ru) complexes | beilstein-journals.orguw.edu.pl |
| Ligands | Monotosylated diamines (e.g., TsDPEN). | N/A | uw.edu.plbeilstein-journals.org |
| Final Step | Condensation of the chiral diamine with cyanogen bromide. | Cyanogen bromide | beilstein-journals.orggoogle.com |
Metabolic Transformation and Degradation Studies in Vitro Research Models
In vitro Metabolic Stability and Pathways
In vitro metabolic studies are crucial for predicting a compound's fate in a biological system. These studies typically utilize subcellular fractions to simulate metabolic processes.
Investigation in Sub-cellular Fractions (e.g., microsomes, S9 fractions)
Standard in vitro assays to determine metabolic stability involve incubating the test compound with liver microsomes or S9 fractions. google.com These fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. liverpool.ac.uk The rate of disappearance of the parent compound over time is measured to determine its metabolic half-life and intrinsic clearance.
Research Findings:
No studies have been published that specifically investigate the in vitro metabolic stability of 7-bromo epinastine (B1215162) in human or animal-derived microsomes or S9 fractions. Therefore, no data on its metabolic half-life or intrinsic clearance is currently available.
Identification of Major Metabolites using Analytical Techniques
Following incubation with subcellular fractions, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) are employed to separate and identify potential metabolites. nih.gov This allows for the characterization of the metabolic pathways, such as oxidation, reduction, hydrolysis, and conjugation.
Research Findings:
As no in vitro metabolic stability studies have been conducted on 7-bromo epinastine, there has been no identification or characterization of its major metabolites. The potential impact of the bromine substitution on the metabolic profile of epinastine remains uninvestigated.
Chemical Degradation Pathways
Understanding a compound's chemical stability is essential for its development, formulation, and storage. Degradation studies expose the compound to various stress conditions to identify potential degradation products and pathways.
Hydrolytic and Oxidative Stability under Varying Chemical Conditions
For the parent compound, epinastine, studies have shown its degradation under acidic, alkaline, and oxidative conditions. researchgate.netresearchgate.net For instance, epinastine has demonstrated moderate sensitivity to strong acidic and alkaline environments. researchgate.net The stability of this compound under similar hydrolytic and oxidative stress has not been reported. The presence of the bromine atom could potentially influence its susceptibility to these degradation pathways.
Research Findings:
There are no available data from hydrolytic or oxidative stability studies conducted specifically on this compound.
Photolytic Degradation Mechanisms and Products
Photostability testing exposes a compound to controlled ultraviolet and visible light to determine its potential for photodegradation. Studies on epinastine have indicated that it is relatively stable under photolytic stress at neutral and alkaline pH, with lower stability in acidic conditions. nih.govnih.gov
Research Findings:
Specific photolytic degradation studies for this compound have not been documented in the scientific literature. Therefore, its photostability and the nature of any potential photodegradation products are unknown.
Influence of Environmental Factors on Stability
Environmental factors such as temperature, pH, and the presence of other chemicals can significantly impact the stability of a compound. cleanchemlab.comgoogle.com For example, the degradation of some compounds can be accelerated by the presence of bromide ions in water during certain treatment processes. researchgate.netacs.orgacs.org
Research Findings:
There is no information available regarding the influence of specific environmental factors on the stability of this compound.
Computational Chemistry and Chemoinformatics Applications
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-Bromo Epinastine (B1215162), this would primarily involve modeling its interaction with the histamine (B1213489) H1 receptor.
While direct molecular docking studies for 7-Bromo Epinastine are not available, research on the parent compound, Epinastine, provides a foundational model for its binding. Epinastine is known to be a potent and selective antagonist of the histamine H1 receptor. medchemexpress.com Pharmacophore models developed for the H1-receptor binding site using a series of semi-rigid antagonists, including Epinastine, have helped to elucidate the key features required for binding. ebi.ac.uk
These models suggest that H1-antagonists, including by extension this compound, typically contain two aromatic rings and a basic nitrogen atom that are crucial for receptor interaction. ebi.ac.uk The tricyclic structure of Epinastine fits this model. The addition of a bromine atom at the 7-position of the dibenzo[c,f]imidazo[1,5-a]azepine core would likely influence the compound's electronic distribution and steric profile, potentially altering its binding orientation or affinity compared to the parent molecule. The bromine atom could engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity, or it could sterically hinder optimal placement within the binding pocket.
Molecular docking simulations would place this compound into the three-dimensional structure of the H1 receptor to predict the most stable binding pose. The most likely binding mode would involve the protonated amine of the imidazoazepine ring forming a key ionic interaction with a specific acidic residue in the receptor, such as an aspartic acid. ebi.ac.ukmdpi.com
Based on the known interactions of ligands with the histamine H1 receptor, several key interaction motifs can be predicted for this compound. The primary interaction is expected to be an ionic hydrogen bond between the positively charged nitrogen of the ligand and the carboxylate group of a key aspartic acid residue (Asp116) in the receptor. ebi.ac.uk
Other crucial interactions would likely involve the aromatic rings of the dibenzoazepine structure. These rings can form hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket. Furthermore, specific aromatic residues like tyrosine and phenylalanine within the receptor can engage in π-π stacking or π-cation interactions with the ligand's aromatic systems. mdpi.com The introduction of the bromine atom on one of these rings could introduce a potential halogen bond with an electron-donating atom (like an oxygen or nitrogen) in the receptor's binding site, further stabilizing the complex.
A hypothetical docking study of this compound with the H1 receptor might reveal the interactions summarized in the table below.
| Interaction Type | Ligand Moiety (this compound) | Potential Receptor Residues (H1R) |
| Ionic Interaction | Protonated Imidazoline (B1206853) Nitrogen | Aspartic Acid (e.g., Asp116) |
| Hydrogen Bonding | Amine Group | Tyrosine, Serine |
| Hydrophobic Interactions | Dibenzoazepine Core | Leucine, Isoleucine, Valine |
| π-π Stacking | Benzene (B151609) Rings | Phenylalanine, Tyrosine |
| Halogen Bonding | Bromine at C7 | Carbonyl Oxygen, Hydroxyl Group |
Prediction of Binding Modes with Target Receptors
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
No specific QSAR models have been published for this compound. However, the principles of QSAR have been applied to large libraries of compounds that include Epinastine to predict activities like antiviral therapeutic potential. nih.gov Furthermore, QSAR studies on other series of halogenated heterocyclic compounds demonstrate the methodology. For instance, a study on halogenated pyrimidine (B1678525) derivatives successfully developed a predictive model for their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase using descriptors calculated from their molecular structures. nih.gov
A hypothetical QSAR model for a series of Epinastine analogs, including this compound, would involve synthesizing or computationally generating a set of related molecules with varying substituents. The biological activity (e.g., H1 receptor binding affinity, IC50) of these compounds would be measured experimentally. Then, various physicochemical and structural descriptors would be calculated for each molecule. Statistical methods, such as multiple linear regression, would be used to build an equation that correlates the descriptors with the activity. Such a model could then be used to predict the activity of new, unsynthesized analogs.
In a QSAR study, the goal is to identify which molecular properties, or descriptors, have the most significant impact on biological activity. For a compound like this compound, key descriptors would likely include:
Hydrophobicity (logP): This descriptor affects how the molecule partitions between aqueous and lipid environments, influencing its ability to reach the receptor.
Electronic Properties: Descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, can describe the molecule's reactivity. The electron-withdrawing nature of the bromine atom would significantly affect these properties.
Steric/Topological Descriptors: Molecular weight, molecular volume, and shape indices (e.g., Verloop parameters) describe the size and shape of the molecule, which are critical for fitting into the receptor's binding site.
Constitutional Descriptors: The number of hydrogen bond donors/acceptors and the ratio of certain atoms (e.g., oxygen to carbon) can be important. researchgate.net
A QSAR study on a series of halogenated imidazoquinoxalines, a different but structurally relevant heterocyclic system, revealed that descriptors related to sterics (Verloop B5), hydrophobicity (LogP), and electro-topological states have a significant impact on their biological activity. researchgate.net It is plausible that similar descriptors would be influential for the activity of this compound.
| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |
| Lipophilicity | ClogP | Membrane permeability, access to binding site |
| Electronic | HOMO-LUMO Energy Gap | Chemical reactivity and stability |
| Steric | Molar Refractivity (MR) | Bulk and polarizability, receptor fit |
| Topological | Wiener Index | Molecular branching and compactness |
| Quantum Chemical | Dipole Moment | Polarity and long-range interactions |
Development of Predictive Models for Biological Activity
Quantum Chemical Calculations
Quantum chemical calculations use the principles of quantum mechanics to compute the properties of molecules. These calculations can provide detailed insights into the electronic structure, geometry, and reactivity of a compound like this compound. While specific studies on this compound are not documented, the methods are widely applied to understand halogenated organic molecules. nih.gov
For example, quantum chemical calculations could be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of this compound.
Calculate Electronic Properties: Compute the distribution of electron density, molecular orbital energies (HOMO/LUMO), and the molecular electrostatic potential (MEP). The MEP map would be particularly useful in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are key to understanding intermolecular interactions. The bromine atom would create a region of positive potential on its outer surface (a "sigma-hole"), which is crucial for halogen bonding.
Predict Spectroscopic Properties: Calculate NMR chemical shifts or vibrational frequencies to aid in experimental characterization.
Analyze Reaction Mechanisms: Model the energetics of chemical reactions, although this is less relevant for its application as a drug that binds non-covalently.
Quantum chemical calculations have been essential in analyzing the rotational spectra of other brominated compounds, demonstrating their power in accurately predicting properties influenced by heavy atoms like bromine. acs.org
Conformational Analysis and Energetic Profiles
For this compound, the central seven-membered azepine ring, fused with two benzene rings and an imidazole (B134444) moiety, possesses significant conformational flexibility. Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations like Density Functional Theory (DFT), can be employed to explore the potential energy surface of the molecule and identify its most stable conformers.
The energetic profile would likely reveal several low-energy conformers. The relative energy differences between these states, and the energy barriers to interconversion, would dictate the conformational population at a given temperature. The introduction of the bromine atom on one of the benzene rings is predicted to have a subtle but noticeable effect on the conformational preferences compared to the parent Epinastine molecule, primarily due to steric and electronic influences.
Table 1: Predicted Low-Energy Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle (°) [Specify relevant angle] | Key Intramolecular Interactions |
|---|---|---|---|
| 1 | 0.00 | [Value] | [Description of potential interactions] |
| 2 | [Value] | [Value] | [Description of potential interactions] |
| 3 | [Value] | [Value] | [Description of potential interactions] |
Note: The data in this table is illustrative and would be populated by specific outputs from computational chemistry software.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule governs its reactivity and physical properties. Computational quantum chemistry allows for the detailed analysis of how electrons are distributed within a molecule and how this distribution influences its chemical behavior.
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the presence of the bromine atom, an electron-withdrawing group, is expected to influence the energies of these frontier orbitals compared to Epinastine.
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of significant negative potential, while the hydrogen atoms of the amine group would exhibit positive potential.
Reactivity Descriptors: Based on the electronic structure, various reactivity descriptors can be calculated. These include parameters like electronegativity, chemical hardness, and softness, which provide a quantitative measure of a molecule's reactivity. Fukui functions can also be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack on the molecule. The bromine atom itself introduces a potential site for various chemical reactions, and its influence on the reactivity of the aromatic ring system can be computationally predicted.
Table 2: Predicted Electronic Properties and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | [Value] eV | Electron-donating ability |
| LUMO Energy | [Value] eV | Electron-accepting ability |
| HOMO-LUMO Gap | [Value] eV | Chemical reactivity and stability |
| Dipole Moment | [Value] Debye | Molecular polarity |
| Mulliken Atomic Charges | [Atom-specific values] | Partial charge distribution |
Note: The data in this table is illustrative and would be populated by specific outputs from computational chemistry software.
Future Directions and Translational Research Potential Academic Perspective
Development of 7-Bromo Epinastine (B1215162) as a Research Tool Compound
The value of a molecule in research is often dictated by its ability to selectively interact with biological targets and to facilitate the study of complex biological systems. The structural attributes of 7-Bromo Epinastine suggest its potential utility as a specialized research tool.
Use as a Chemical Probe for Receptor Characterization
The parent compound, Epinastine, is a potent antagonist of the histamine (B1213489) H1 receptor and also exhibits affinity for H2, α1-, α2-, and 5-HT2 receptors. ump.edu.pldrugbank.com The introduction of a bromine atom into the Epinastine scaffold can significantly alter its electronic and steric properties. This modification can be leveraged to develop this compound as a chemical probe for detailed receptor characterization.
The bromine atom, being a halogen, can participate in halogen bonding, a non-covalent interaction that can influence drug-receptor binding. ump.edu.plump.edu.pl Investigating the binding affinity and kinetics of this compound at various histamine receptor subtypes and other potential off-targets would be a critical first step. Comparative studies against Epinastine would elucidate the specific contribution of the bromine moiety to receptor interaction. Such studies could employ radioligand binding assays or surface plasmon resonance to quantify these interactions.
Table 1: Hypothetical Binding Affinities of Epinastine and this compound at Various Receptors
| Receptor | Epinastine (Ki, nM) | This compound (Ki, nM) - Hypothetical |
| Histamine H1 | 1.2 | 0.8 |
| Histamine H2 | 8.5 | 15.2 |
| Adrenergic α1 | 25 | 30 |
| Adrenergic α2 | 50 | 65 |
| Serotonin 5-HT2 | 40 | 45 |
This table presents hypothetical data for illustrative purposes to guide future research.
Application in Assay Development for Related Pathways
A well-characterized chemical probe is invaluable for the development of robust and reliable assays. This compound could be instrumental in the creation of high-throughput screening (HTS) assays aimed at discovering novel modulators of histamine-related pathways. alitheagenomics.com For instance, a fluorescently-labeled version of this compound could be synthesized to develop a competitive binding assay for the H1 receptor. Such an assay would enable the rapid screening of large compound libraries to identify new antihistaminic agents.
Furthermore, given the role of histamine in inflammatory and immune responses, assays utilizing this compound could be developed to probe the downstream signaling cascades of the H1 receptor. benthamopen.com This could involve measuring changes in intracellular calcium levels, inositol (B14025) phosphate (B84403) turnover, or the activation of specific transcription factors in response to receptor modulation by this compound.
Lead Optimization Strategies for Novel Bioactive Compounds
Should initial studies reveal interesting pharmacological properties for this compound, it could serve as a lead compound for the development of new therapeutic agents. Lead optimization would focus on enhancing its potency, selectivity, and pharmacokinetic properties while minimizing any potential off-target effects.
Structure-activity relationship (SAR) studies would be central to this effort. mdpi.com A systematic exploration of substitutions at and around the bromine position on the dibenzo[b,e]azepine ring would be undertaken. Additionally, modifications to the imidazoline (B1206853) moiety could be explored to fine-tune the compound's interaction with its target receptors. The goal would be to identify derivatives with superior therapeutic profiles compared to existing antihistamines. The introduction of bromine can often enhance membrane permeability and metabolic stability, aspects that would be carefully evaluated in these optimization studies. revmedchir.ro
Investigation into Broader Pharmacological Landscapes Beyond Current Findings
The pharmacological effects of Epinastine extend beyond its antihistaminic properties, including mast cell stabilization and modulation of various inflammatory mediators. nih.govnih.govresearchgate.net The presence of the bromine atom in this compound may uncover novel pharmacological activities. Brominated compounds have shown potential in various therapeutic areas, including oncology and as anti-infective agents. tethyschemical.comump.edu.pl
A comprehensive screening of this compound against a broad panel of biological targets, including kinases, ion channels, and other G-protein coupled receptors, could reveal unexpected activities. Furthermore, its effects on inflammatory pathways, such as the release of cytokines and chemokines from immune cells, should be investigated. Evidence suggests that some antihistamines can modulate autoimmune responses, a therapeutic avenue that could be explored for this compound and its derivatives. google.com
Advanced Synthetic Method Development for Scalable Production in Research
To facilitate extensive preclinical research, the development of an efficient and scalable synthesis of this compound is paramount. While the synthesis of Epinastine is well-established, the introduction of the bromine atom at a specific position requires a dedicated synthetic strategy. google.comgoogle.com
Future research should focus on developing a high-yield, cost-effective, and environmentally friendly synthetic route. This could involve exploring novel catalytic methods for the regioselective bromination of the dibenzo[b,e]azepine core or developing a convergent synthesis where the brominated fragment is introduced late in the synthetic sequence. The optimization of reaction conditions, purification methods, and the use of readily available starting materials will be crucial for making this compound accessible for broader research applications.
Integration of Multi-omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, a multi-omics approach is essential. pluto.bionashbio.comdrugdiscoverynews.comthermofisher.com This would involve integrating data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive biological profile of the compound.
By treating relevant cell lines or animal models with this compound and analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics), researchers can identify the key pathways and biological networks modulated by the compound. This systems-level perspective can help to elucidate its mechanism of action, identify potential biomarkers of response, and predict potential off-target effects. biomedgrid.com For example, transcriptomic analysis could reveal the upregulation or downregulation of genes involved in inflammation or cell cycle control, providing insights into its potential therapeutic applications and safety profile.
Q & A
Q. What criteria should guide the selection of primary literature for benchmarking this compound’s physicochemical properties?
- Methodological Answer : Prioritize peer-reviewed studies with detailed experimental protocols, raw data availability, and independent validation. Avoid sources lacking methodological transparency (e.g., unreported calibration curves). Use tools like SciFinder or Reaxys to cross-check melting points, solubility, and spectral data .
Q. How can researchers ensure reproducibility when replicating synthetic procedures for this compound from patents or non-peer-reviewed sources?
- Methodological Answer : Extract exact reagent grades, reaction times, and purification steps from the source. Conduct pilot-scale syntheses to identify undocumented variables (e.g., stirring rate, moisture sensitivity). Collaborate with the original authors for clarification or use open-source platforms like ChemRxiv to share reproducible protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
